

Technical Guide: Physicochemical and Mechanistic Characterization of Deschloronorketamine HCl

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Compound of Interest

Compound Name: *Deschloronorketamine Hydrochloride*

Cat. No.: *B15551615*

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Introduction

Deschloronorketamine hydrochloride (DCNK HCl) is an arylcyclohexylamine and a metabolite of deschloroketamine.^{[1][2]} As a member of this chemical class, it is of significant interest to researchers in the fields of pharmacology, toxicology, and neuroscience for its potential interaction with the N-methyl-D-aspartate (NMDA) receptor and its implications in dissociative anesthesia and related neurological pathways.^{[1][3]} This technical guide provides a comprehensive overview of the molecular weight of Deschloronorketamine HCl, a detailed experimental protocol for its determination, and a visualization of its mechanistic context.

Physicochemical Data

The accurate determination of molecular weight is a critical first step in the characterization of any novel compound. The molecular properties of Deschloronorketamine HCl are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₅ NO • HCl	[1]
Molecular Weight	225.7 g/mol	[1]
Alternative Molecular Weight	225.71 g/mol	[2][3][4]
Formal Name	2-amino-2-phenyl-cyclohexanone, monohydrochloride	[1]
CAS Number	7015-20-5	[1]

Experimental Protocol: Molecular Weight Determination by Electrospray Ionization Mass Spectrometry (ESI-MS)

The following protocol outlines a standard procedure for the determination of the molecular weight of a small organic molecule such as Deschloronorketamine HCl using Electrospray Ionization Mass Spectrometry (ESI-MS).

1. Sample Preparation:

- Accurately weigh approximately 1 mg of Deschloronorketamine HCl.
- Dissolve the sample in 1 mL of a suitable volatile organic solvent (e.g., methanol, acetonitrile, or a mixture thereof) to create a stock solution of 1 mg/mL.[4][5]
- From the stock solution, prepare a dilute working solution with a concentration in the range of 1-10 µg/mL by diluting with the same solvent.[4] The final concentration should be optimized to avoid signal saturation.
- Ensure the final sample solution is free of any particulate matter. If necessary, filter the solution through a 0.2 µm syringe filter.

2. Instrumentation and Parameters:

- **Mass Spectrometer:** A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
- **Ionization Mode:** Positive ion mode is typically suitable for amine-containing compounds like Deschloronorketamine HCl.
- **Capillary Voltage:** Typically in the range of 3-5 kV.
- **Nebulizing Gas:** Nitrogen, with flow rate and temperature optimized for stable spray.
- **Drying Gas:** Nitrogen, with flow rate and temperature optimized for efficient desolvation.
- **Mass Range:** Scan a mass-to-charge (m/z) range appropriate for the expected molecular ion (e.g., m/z 100-500).

3. Data Acquisition and Analysis:

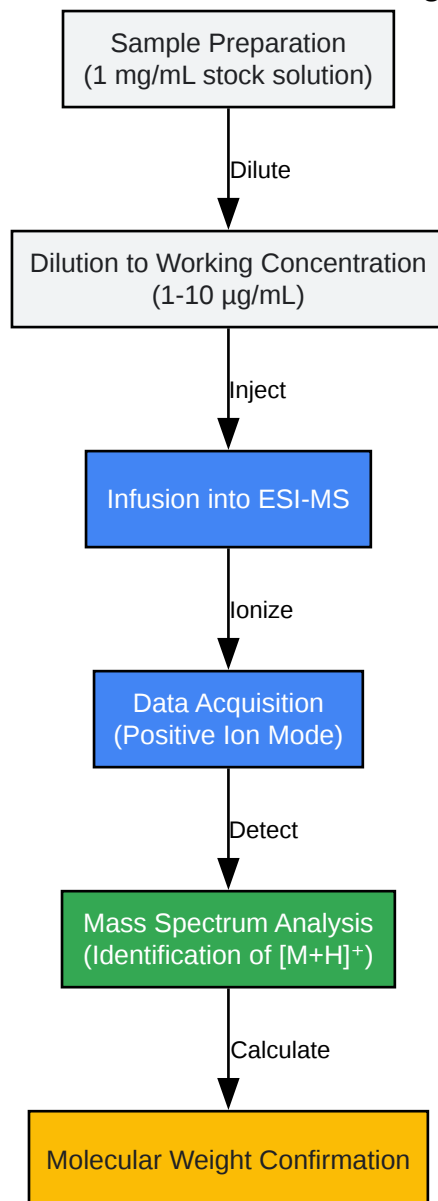
- Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Acquire the mass spectrum. The protonated molecule $[\text{M}+\text{H}]^+$ is expected to be the most abundant ion. For Deschloronorketamine (free base, $\text{C}_{12}\text{H}_{15}\text{NO}$), the expected m/z of the protonated molecule would be approximately 190.12. The hydrochloride salt will dissociate in solution, and the analysis will primarily observe the protonated organic molecule.
- Calibrate the instrument using a known standard to ensure high mass accuracy.
- The molecular weight is determined from the m/z value of the most abundant isotopic peak of the protonated molecule.

Visualizations

Experimental Workflow for Molecular Weight Determination

The following diagram illustrates the key steps in the experimental workflow for determining the molecular weight of Deschloronorketamine HCl using ESI-MS.

Experimental Workflow for Molecular Weight Determination



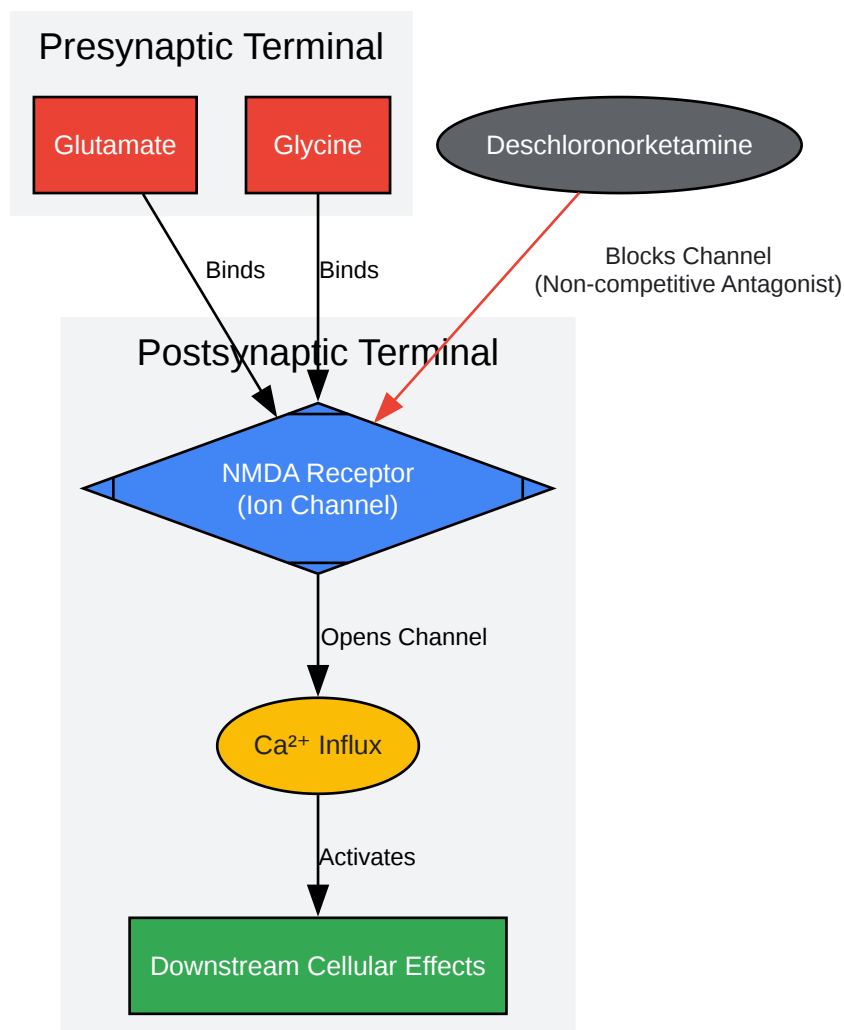
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Caption: A flowchart of the ESI-MS experimental process.

Signaling Pathway of Arylcyclohexylamines

Deschloronorketamine, as an arylcyclohexylamine, is expected to act as a non-competitive antagonist at the NMDA receptor. This interaction is a key aspect of its pharmacological activity.

Simplified NMDA Receptor Antagonism Pathway



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Caption: Arylcyclohexylamine antagonism of the NMDA receptor.

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